molecular formula C16H24N2O2 B15058404 tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B15058404
M. Wt: 276.37 g/mol
InChI Key: CVWXLPAUAYWWOM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a pyridine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of novel organic compounds.

Uniqueness

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of diverse compounds. Its combination of a piperidine ring and a pyridine moiety provides distinct reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-8-9-17-13(11-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

CVWXLPAUAYWWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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